1-Ethyl-5-methylimidazole;2,4,6-trinitrophenol
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Overview
Description
1-Ethyl-5-methylimidazole;2,4,6-trinitrophenol is a compound that combines the structural features of an imidazole ring and a trinitrophenol group Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-methylimidazole can be achieved through various methods, including the cyclization of amido-nitriles and the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate . The preparation of 2,4,6-trinitrophenol typically involves the nitration of phenol with a mixture of nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods: Industrial production of 1-Ethyl-5-methylimidazole often involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . For 2,4,6-trinitrophenol, large-scale production is carried out using continuous nitration processes to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methylimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, dimethyl sulphoxide, and ammonium acetate .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 1-Ethyl-5-methylimidazole with iodine in DMSO can yield benzils, which can further react to form disubstituted imidazoles .
Scientific Research Applications
1-Ethyl-5-methylimidazole;2,4,6-trinitrophenol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology and medicine, imidazole derivatives are known for their antimicrobial and antifungal properties . In industry, trinitrophenol is used in the manufacture of dyes and as a reagent in chemical analysis .
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methylimidazole involves its interaction with various molecular targets and pathways. Imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Trinitrophenol exerts its effects through its explosive properties, which involve rapid oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-Ethyl-5-methylimidazole include other substituted imidazoles such as 2-Ethyl-4-methylimidazole and 5-Chloro-1-ethyl-2-methylimidazole . Trinitrophenol can be compared to other nitrophenols, such as 2,4-dinitrophenol and 2,6-dinitrophenol .
Uniqueness: 1-Ethyl-5-methylimidazole;2,4,6-trinitrophenol is unique due to its combination of an imidazole ring and a trinitrophenol group, which imparts both the chemical reactivity of imidazoles and the explosive properties of trinitrophenol. This dual functionality makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
61278-61-3 |
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Molecular Formula |
C12H13N5O7 |
Molecular Weight |
339.26 g/mol |
IUPAC Name |
1-ethyl-5-methylimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H10N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-8-5-7-4-6(8)2/h1-2,10H;4-5H,3H2,1-2H3 |
InChI Key |
DEDAIAKMCWFARI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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